molecular formula C14H10F2O3 B2841489 2-(2,4-Difluorophenoxy)-2-phenylacetic acid CAS No. 1016734-24-9

2-(2,4-Difluorophenoxy)-2-phenylacetic acid

Cat. No. B2841489
CAS RN: 1016734-24-9
M. Wt: 264.228
InChI Key: CUIYCLJFMRMUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenoxy)-2-phenylacetic acid, also known as DFPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Global Trends and Studies on 2,4-D Herbicide Toxicity

A scientometric review focused on the analysis of global trends and gaps in studies about the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting its widespread use in agriculture and the rapid advancement of research in its toxicology and mutagenicity. This review emphasizes the importance of understanding the specific characteristics of 2,4-D toxicity and mutagenicity to guide future research efforts, particularly in molecular biology and exposure assessment in humans or other vertebrates (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancement through Bacterial Endophytes

Research demonstrates the effectiveness of using bacterial endophytes to enhance phytoremediation of 2,4-D, showcasing how genetically modified bacteria can improve the removal of this herbicide from soil, thus mitigating its accumulation in crops. This approach presents a viable method for reducing toxic herbicide residues in agricultural settings, providing a pathway towards cleaner and safer agricultural practices (Germaine et al., 2006).

Molecular Action Mode of 2,4-D as an Herbicide

Insights into the molecular action mode of 2,4-D highlight its mimicry of natural auxin, leading to abnormal growth, senescence, and death in sensitive dicot plants. This research sheds light on the physiological processes, perception, and signal transduction under herbicide treatment, offering a comprehensive understanding of how 2,4-D affects plant biology at the molecular level (Song, 2014).

Innovative Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes for detecting reactive oxygen species offers tools for studying the roles of such species in biological and chemical applications, including the response to herbicide exposure. This research contributes to the broader understanding of oxidative stress mechanisms in living systems, with potential applications in assessing the environmental impact of herbicides like 2,4-D (Setsukinai et al., 2003).

Antimicrobial Activity of 4-Aminophenylacetic Acid Derivatives

The synthesis and antimicrobial activity of derivatives of 4-aminophenylacetic acid reveal promising results, suggesting potential for further exploration in the development of new antimicrobial agents. While indirectly related to 2,4-D research, this study showcases the ongoing exploration of phenylacetic acid derivatives in various scientific applications, including their potential role in addressing resistance to herbicides and pesticides (Bedair et al., 2006).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIYCLJFMRMUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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